

Disperse Blue 148: A Toxicological and Ecotoxicological Appraisal

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Compound of Interest

Compound Name: Disperse Blue 148

Cat. No.: B1663511

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available toxicological and ecotoxicological data for **Disperse Blue 148** and related disperse dyes. It is intended for informational purposes for a scientific audience. Specific quantitative toxicity data for **Disperse Blue 148** is limited in publicly available literature. Therefore, this guide also presents data on structurally similar disperse dyes to provide a broader understanding of the potential hazards associated with this class of compounds. All data should be interpreted with caution and in the context of the specific experimental conditions under which it was generated.

Introduction

Disperse Blue 148, a member of the disperse dye class, finds application in the textile industry for coloring synthetic fibers.^[1] As with many industrial chemicals, understanding its potential toxicological and ecotoxicological impact is crucial for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of **Disperse Blue 148**, drawing upon available data and information from related disperse dyes. This guide also outlines standard experimental protocols relevant to the toxicological assessment of such substances.

Toxicological Profile

Direct and comprehensive toxicological data for **Disperse Blue 148** is scarce. However, safety data sheets and studies on analogous disperse dyes provide insights into its potential hazards.

Acute Toxicity

No specific oral, dermal, or inhalation LD50 values for **Disperse Blue 148** were identified in the public domain. For comparative purposes, data for other blue disperse dyes are presented in Table 1. For instance, an intravenous LD50 for C.I. Disperse Blue 14 in mice has been reported as 180 mg/kg.[2] Oral LD50 values for a range of dyes, including Disperse Blue 1, in rats have been reported to be between 1.2 and less than 6.3 g/kg bw.[3]

Skin and Eye Irritation

Disperse Blue 148 is classified as a skin and eye irritant.[4] Direct contact may cause redness and discomfort.[2] While detailed irritation studies for **Disperse Blue 148** are not readily available, disperse dyes, in general, are known to be common sensitizers that can lead to allergic contact dermatitis.[5][6]

Genotoxicity

There is a lack of specific genotoxicity data for **Disperse Blue 148**. However, studies on other disperse dyes have shown mixed results in genotoxicity assays. For example, Disperse Blue 1 was found to be weakly mutagenic in certain strains of *Salmonella typhimurium* in the Ames test.[3] Disperse Blue 7 also showed positive results for point mutations with metabolic activation in some *Salmonella* strains.[7]

Carcinogenicity

No carcinogenicity studies specifically on **Disperse Blue 148** were found. It is important to note that some anthraquinone dyes, a class to which some disperse dyes belong, have been classified as potential carcinogens.[2] For instance, there is sufficient evidence for the carcinogenicity of Disperse Blue 1 in experimental animals.[3]

Table 1: Summary of Acute Toxicological Data for Selected Disperse Dyes

Chemical Name	CAS Number	Test Organism	Route of Administration	Endpoint	Value	Reference
C.I. Disperse Blue 14	2475-44-7	Mouse	Intravenous	LD50	180 mg/kg	[2]
Disperse Blue 1	2475-45-8	Rat	Oral	LD50	1.2 - < 6.3 g/kg bw	[3]

Ecotoxicological Profile

Information on the ecotoxicity of **Disperse Blue 148** is limited, with safety data sheets indicating it poses a chronic aquatic hazard.[4] Disperse dyes are generally characterized by low water solubility, which can influence their environmental fate and bioavailability.[8]

Aquatic Toxicity

Specific LC50 or EC50 values for **Disperse Blue 148** in aquatic organisms were not found. However, studies on other disperse dyes indicate potential for aquatic toxicity. For example, the EC50 for *Daphnia magna* for a group of disperse dyes ranged from 6.2 to 9 mg/L over 48 hours, while the LC50 for *Daphnia pulex* was reported to be between 1.4 and 15 mg/L.[9] A study on 42 commercial dye formulations found that 9 showed toxicity to daphnids at concentrations lower than 100 mg/L, and 30 were toxic to algae.[10]

Table 2: Summary of Aquatic Ecotoxicological Data for Selected Disperse Dyes

Chemical Name/Type	Test Organism	Exposure Duration	Endpoint	Value (mg/L)	Reference
Disperse Dyes (unspecified)	<i>Daphnia magna</i>	48 hours	EC50	6.2 - 9	[9]
Disperse Dyes (unspecified)	<i>Daphnia pulex</i>	48 hours	LC50	1.4 - 15	[9]

Experimental Protocols

Detailed experimental protocols for the cited studies on **Disperse Blue 148** are not available. Therefore, this section outlines standardized methodologies for key toxicological and ecotoxicological assessments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance.

- **Test Animals:** Typically, female rats are used. Animals are fasted prior to dosing.
- **Dosing:** The test substance is administered orally by gavage in a single dose. The initial dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This test assesses the potential of a substance to cause skin irritation.[\[11\]](#)

- **Test System:** A reconstructed human epidermis model is used.
- **Application:** The test substance is applied topically to the skin model.
- **Exposure and Incubation:** The tissue is exposed to the substance for a defined period, followed by a post-incubation period.
- **Viability Assessment:** Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for determining the eye irritation or corrosion potential of a substance.[\[12\]](#)

- **Test Animals:** Albino rabbits are typically used.
- **Application:** A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
- **Observation:** The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (1, 24, 48, and 72 hours) after application.
- **Scoring:** The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the reactions.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to *Daphnia magna*.[\[10\]](#)

- **Test Organisms:** Young daphnids (*Daphnia magna*), aged less than 24 hours, are used.
- **Exposure:** Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
- **Observation:** The number of immobilized daphnids is recorded at 24 and 48 hours.
- **Data Analysis:** The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

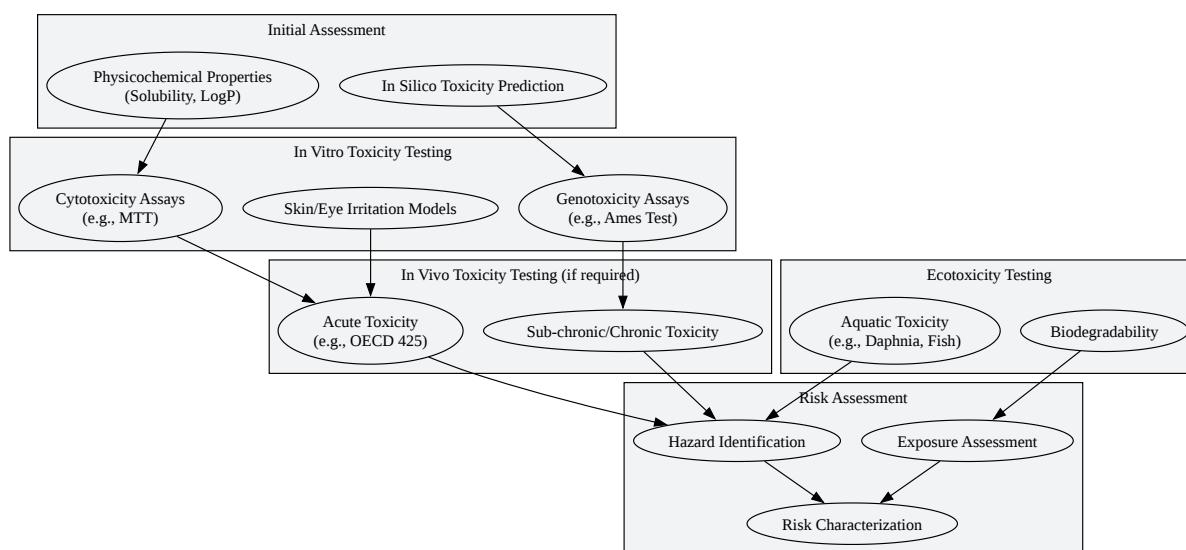
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to identify substances that can cause gene mutations.

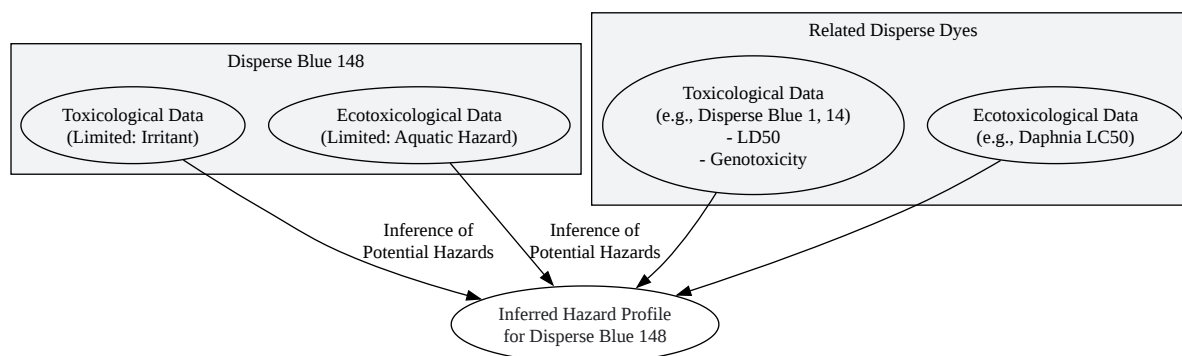
- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* with specific mutations are used.
- **Exposure:** The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

- Incubation: The treated bacteria are plated on a minimal medium and incubated.
- Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

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Signaling Pathways

No information regarding the specific signaling pathways involved in the toxicity of **Disperse Blue 148** was identified in the reviewed literature. For many chemical toxicants, pathways related to oxidative stress, inflammation, and apoptosis are commonly implicated. However, without specific research on **Disperse Blue 148**, any discussion of its molecular mechanisms of toxicity would be speculative. Future research should focus on elucidating these pathways to better understand its toxic potential.

Conclusion and Future Directions

The available data on the toxicological and ecotoxicological properties of **Disperse Blue 148** are limited. While it is classified as a skin and eye irritant and a chronic aquatic hazard, there is a clear lack of quantitative data to perform a comprehensive risk assessment. The information available for other disperse dyes, such as Disperse Blue 1 and Disperse Blue 14, suggests that this class of compounds can exhibit a range of toxic effects, including acute toxicity and genotoxicity.

To address the existing data gaps, the following future research is recommended:

- Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50 values for **Disperse Blue 148**.
- Detailed Irritation and Sensitization Studies: Quantitative assessment of skin and eye irritation potential, as well as skin sensitization studies.
- Comprehensive Genotoxicity Testing: A battery of in vitro and in vivo genotoxicity assays to evaluate the mutagenic and clastogenic potential of **Disperse Blue 148**.
- Ecotoxicological Testing: Determination of acute and chronic toxicity to a range of aquatic organisms representing different trophic levels (e.g., algae, invertebrates, and fish).
- Biodegradability Studies: Assessment of the persistence and biodegradability of **Disperse Blue 148** in relevant environmental compartments.
- Mechanistic Studies: Investigation into the molecular mechanisms of toxicity, including the identification of potential signaling pathways involved in its adverse effects.

A thorough understanding of the toxicological and ecotoxicological profile of **Disperse Blue 148** is essential for its safe handling, use, and disposal, and for the protection of human health and the environment.

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